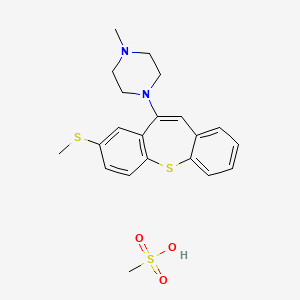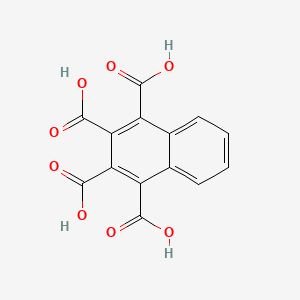
2-Pivaloylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pivaloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a pivaloyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2-Pivaloylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from pivaloyl chloride and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to yield this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of pinacolone with chromic acid. This method is advantageous due to its scalability and relatively low cost. Additionally, the hydrolysis of tert-butyl cyanide can also be employed for large-scale production.
化学反応の分析
Types of Reactions
2-Pivaloylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pivaloyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are employed for nitration, while halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Pivaloylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2-Pivaloylbenzoic acid involves its interaction with various molecular targets. The pivaloyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring allows for aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
Pivalic acid: Similar in structure but lacks the aromatic benzene ring.
Benzoic acid: Contains the benzene ring but lacks the pivaloyl group.
2-Methylbenzoic acid: Similar aromatic structure with a different substituent.
Uniqueness
2-Pivaloylbenzoic acid is unique due to the presence of both the pivaloyl group and the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
33148-54-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoyl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10(13)8-6-4-5-7-9(8)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChIキー |
MAUPYODWFFWAEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



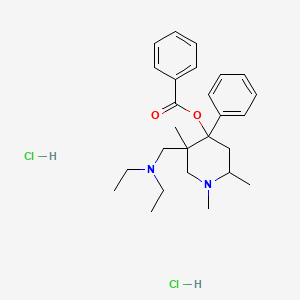
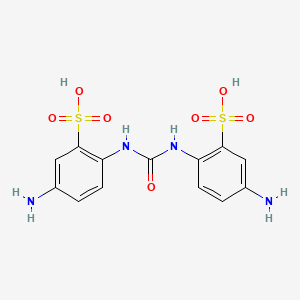

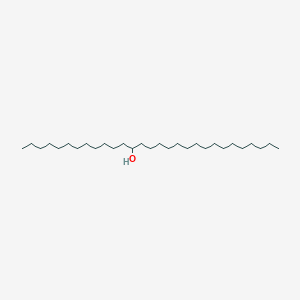
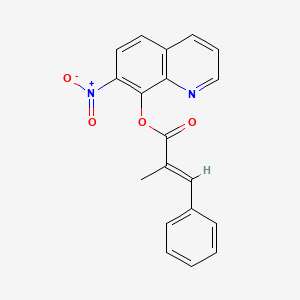
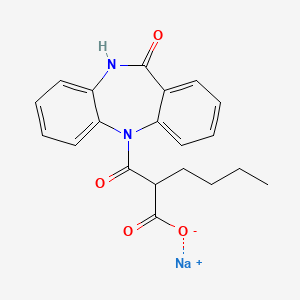


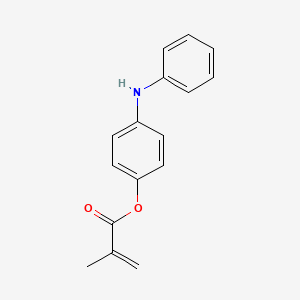
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
